molecular formula C5H3Cl2N3O3 B3220628 Pyrimidine, 4,6-dichloro-2-methoxy-5-nitro- CAS No. 1200-96-0

Pyrimidine, 4,6-dichloro-2-methoxy-5-nitro-

Cat. No.: B3220628
CAS No.: 1200-96-0
M. Wt: 224 g/mol
InChI Key: WWIDJKPDVOCSNP-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffolds in Modern Chemical Research

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of modern chemical and medicinal research. Its fundamental importance is underscored by its presence in the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids (DNA and RNA). This inherent biological relevance has inspired chemists to explore pyrimidine derivatives for a vast array of applications.

In medicinal chemistry, the pyrimidine scaffold is a well-established pharmacophore found in a multitude of approved drugs. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects. The ability of the pyrimidine ring to participate in hydrogen bonding and other non-covalent interactions allows it to bind effectively to a variety of biological targets, such as enzymes and receptors. This versatility has cemented its status as a privileged structure in drug discovery, continually spurring research into new synthetic methodologies and novel derivatives.

Strategic Importance of Highly Functionalized Pyrimidines

While the core pyrimidine structure is significant, its true synthetic and therapeutic potential is unlocked through functionalization. The strategic placement of various substituents on the pyrimidine ring allows for the fine-tuning of its physicochemical properties, reactivity, and biological activity. Highly functionalized pyrimidines are, therefore, crucial building blocks in the synthesis of complex target molecules.

The introduction of reactive groups, such as halogens (e.g., chlorine), nitro groups, and alkoxy groups, transforms the pyrimidine ring into a versatile platform for further chemical modification. Halogens, particularly chlorine atoms at the C4 and C6 positions, are excellent leaving groups, readily participating in nucleophilic substitution reactions. This allows for the introduction of a wide range of other functional groups, including amino, alkoxy, and thioether moieties. A nitro group, typically at the C5 position, is a strong electron-withdrawing group that activates the ring for nucleophilic attack and can be subsequently reduced to an amino group, providing another point for synthetic elaboration. Alkoxy groups, such as a methoxy (B1213986) group at the C2 position, can modulate the electronic properties of the ring and influence its reactivity. The combination of these functionalities in a single molecule creates a powerful synthetic intermediate with multiple handles for diversification.

Overview of Pyrimidine, 4,6-dichloro-2-methoxy-5-nitro- as a Key Synthetic Intermediate

Pyrimidine, 4,6-dichloro-2-methoxy-5-nitro- is a prime example of a highly functionalized pyrimidine that serves as a valuable intermediate in organic synthesis. Its structure combines several key reactive features that make it an attractive starting material for the construction of more complex pyrimidine-based compounds.

The synthesis of this compound has been reported via a two-step process starting from 4,6-dihydroxy-2-methoxypyrimidine. The first step involves nitration using nitric acid to introduce the nitro group at the 5-position, yielding 4,6-dihydroxy-2-methoxy-5-nitropyrimidine. The subsequent step is a chlorination reaction, where the hydroxyl groups at positions 4 and 6 are replaced by chlorine atoms using a mixture of phosphorus oxychloride and dimethylaniline. publish.csiro.au This process transforms the relatively inert dihydroxy pyrimidine into a highly reactive dichloro derivative.

The synthetic utility of Pyrimidine, 4,6-dichloro-2-methoxy-5-nitro- stems from the distinct reactivity of its substituents. The chlorine atoms at the C4 and C6 positions are susceptible to sequential or simultaneous displacement by various nucleophiles, enabling the construction of diverse libraries of substituted pyrimidines. The electron-withdrawing nitro group at C5 facilitates these substitution reactions and can itself be transformed into other functionalities. The methoxy group at C2 provides stability and electronic modulation. This combination of reactive sites allows chemists to strategically build molecular complexity, making it a key intermediate for synthesizing novel compounds for evaluation in pharmaceutical and agrochemical research.

Table 1: Physicochemical Properties of Pyrimidine, 4,6-dichloro-2-methoxy-5-nitro-

Property Value
Molecular Formula C₅H₃Cl₂N₃O₃
Molecular Weight 224.00 g/mol
Appearance Pale yellow leaflets publish.csiro.au
Melting Point 73-75 °C publish.csiro.au
CAS Number N/A

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloro-2-methoxy-5-nitropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3O3/c1-13-5-8-3(6)2(10(11)12)4(7)9-5/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIDJKPDVOCSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Pyrimidine, 4,6 Dichloro 2 Methoxy 5 Nitro

Historical and Contemporary Approaches to Pyrimidine (B1678525) Synthesis

The construction of the pyrimidine core and its subsequent functionalization have evolved significantly over time. Initial methods relied on robust, well-established condensation reactions, while contemporary approaches have refined the subsequent substitution reactions to achieve higher efficiency and purity.

The formation of the pyrimidine ring is classically achieved through condensation reactions that bring together fragments containing the requisite nitrogen and carbon atoms. These methods, while foundational, are still widely used due to their reliability and access to diverse starting materials.

One of the most fundamental approaches is the Pinner synthesis, which involves the [3+3] cycloaddition condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com A related and widely utilized method is the cyclization reaction between an amidine hydrochloride, such as acetamidine hydrochloride, and a 1,3-dicarbonyl compound like diethyl malonate. This reaction is typically conducted in the presence of a base, such as sodium methoxide, and can achieve high yields, with reports of up to 91.2% for the formation of a 4,6-dihydroxy-2-methylpyrimidine intermediate. epa.govasianpubs.org

Another classical multicomponent strategy is the Biginelli reaction, a [3+2+1] cycloaddition that condenses an aldehyde, an α-keto ester, and a urea or thiourea to form dihydropyrimidines. mdpi.com The general principle involves the condensation of a three-carbon compound with a reagent containing an amide structure, such as urea or thiourea, often under alkaline conditions. The de novo biosynthesis of pyrimidines also follows this fundamental pattern, where the pyrimidine ring is first synthesized from precursors like aspartate and carbamoyl phosphate before being attached to a ribose-5-phosphate moiety. davuniversity.orgnih.govslideshare.net

Classical Reaction Reactant Types Typical Conditions Reference
Pinner Synthesis1,3-Dicarbonyl, AmidineBasic mdpi.com
Diethyl Malonate CyclizationDiethyl Malonate, Amidine HClSodium Methoxide epa.govasianpubs.org
Biginelli ReactionAldehyde, α-Keto Ester, Urea/ThioureaAcidic mdpi.com

Once the pyrimidine ring is formed, the introduction of nitro and chloro substituents is required to produce 4,6-dichloro-2-methoxy-5-nitropyrimidine. Modern protocols focus on achieving high selectivity and yield for these electrophilic substitution and nucleophilic substitution reactions.

Nitration: The introduction of the nitro group at the C5 position is a critical step. A direct and effective method involves the nitration of the precursor, 4,6-dihydroxy-2-methoxypyrimidine, using freshly distilled anhydrous nitric acid. publish.csiro.au The reaction is typically performed at low temperatures, starting on an ice bath and allowing the temperature to rise gradually. publish.csiro.au Alternative nitrating systems for pyrimidine derivatives include mixtures of nitric acid and sulfuric acid or, for similar compounds, a combination of nitric acid, trichloroacetic acid, and acetic acid, which has been reported to yield 88.3% of the nitrated product. epa.govasianpubs.orgnih.gov The concentration of nitric acid can significantly affect the outcome of the reaction. rsc.org

Chlorination: The conversion of the hydroxyl groups at the C4 and C6 positions to chloro groups is most commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). epa.govasianpubs.orggoogle.com To enhance the reaction's efficiency, a catalyst is often employed. A mixture of redistilled phosphorus oxychloride and redistilled N,N-dimethylaniline is a particularly effective system. publish.csiro.augoogle.com The reaction is typically run at reflux temperature (100–110 °C) for several hours to ensure complete conversion. publish.csiro.augoogle.com This chlorination step transforms the 4,6-dihydroxy-2-methoxy-5-nitropyrimidine intermediate into the final target compound. publish.csiro.au

Precursor Design and Selection for Optimal Synthesis

The efficient synthesis of 4,6-dichloro-2-methoxy-5-nitropyrimidine is highly dependent on the strategic selection of the initial precursor. The most direct route involves the functionalization of a pre-formed pyrimidine ring that already contains the 2-methoxy group.

The key precursor for this pathway is 4,6-dihydroxy-2-methoxypyrimidine . publish.csiro.au This starting material allows for a straightforward two-step synthesis involving nitration followed by chlorination. The synthesis of this precursor itself would typically start from the condensation of a malonic acid derivative (e.g., diethyl malonate) and a reagent that provides the C2-methoxy-N-C-N fragment, such as O-methylisourea.

An alternative synthetic strategy could involve building the pyrimidine ring from simpler precursors and introducing the methoxy (B1213986) group at a later stage. For instance, a synthesis could begin with diethyl malonate and thiourea, followed by methylation and subsequent nitration and chlorination steps. google.com However, starting with 4,6-dihydroxy-2-methoxypyrimidine simplifies the process and avoids potential side reactions associated with methylation.

Precursor Subsequent Steps Advantages Reference
4,6-Dihydroxy-2-methoxypyrimidine1. Nitration2. ChlorinationDirect, high-yielding route to the target compound. publish.csiro.au
Diethyl Malonate and Thiourea1. Cyclization2. Methylation3. Nitration4. ChlorinationUtilizes basic starting materials. google.com
Diethyl Malonate and Acetamidine1. Cyclization2. Nitration3. ChlorinationEstablishes the core ring structure efficiently. (Note: for a 2-methyl analogue) epa.govasianpubs.org

Reaction Condition Optimization for Enhanced Purity and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of 4,6-dichloro-2-methoxy-5-nitropyrimidine, thereby minimizing costly and time-consuming purification steps.

For the nitration of 4,6-dihydroxy-2-methoxypyrimidine, careful control of temperature is paramount. The reaction is initiated by cooling the nitric acid in an ice bath, and the precursor is added slowly over about 30 minutes to manage the exothermic reaction. Stirring is continued for approximately 1.5 hours as the mixture warms to 20°C. publish.csiro.au Purification of the resulting 4,6-dihydroxy-2-methoxy-5-nitropyrimidine is best achieved by recrystallization from ethyl acetate, as water or ethanol have been found to be less satisfactory. publish.csiro.au

In the subsequent chlorination step, the choice of reagents and conditions directly impacts the outcome. Using redistilled phosphorus oxychloride and redistilled dimethylaniline helps to prevent side reactions caused by impurities. publish.csiro.au The reagents are added dropwise to the nitrated intermediate, followed by a reflux period of 2 hours to drive the reaction to completion. publish.csiro.au The yield for this step can range from 40% to over 80%. epa.govasianpubs.orggoogle.com After the reaction, the mixture is poured onto ice and rapidly extracted with ether. The final product, 4,6-dichloro-2-methoxy-5-nitropyrimidine, is purified by recrystallization from light petroleum to yield pale yellow leaflets. publish.csiro.au

Step Parameter Optimized Condition Impact Reference
Nitration ReagentFreshly distilled anhydrous nitric acidHigh purity, prevents side reactions publish.csiro.au
Temperature0°C to 20°C (controlled addition)Manages exothermicity, improves selectivity publish.csiro.au
Purification SolventEthyl AcetateBetter purification than water or ethanol publish.csiro.au
Chlorination ReagentsRedistilled POCl₃ and dimethylanilineHigh purity, catalytic efficiency publish.csiro.au
CatalystN,N-dimethylanilineIncreases reaction rate and yield publish.csiro.augoogle.com
Duration/TempReflux for 2 hoursEnsures complete conversion publish.csiro.au
PurificationExtraction with ether, recrystallization from light petroleumIsolation of pure product publish.csiro.au

Flow Chemistry and Continuous Process Synthesis Developments for Pyrimidine Derivatives

The synthesis of pyrimidine derivatives is increasingly benefiting from the adoption of flow chemistry and continuous processing technologies. These approaches offer significant advantages over traditional batch methods, including enhanced safety, precise control over reaction parameters, and improved scalability. nih.gov

Flow chemistry enables superior heat and mass transfer, which is particularly beneficial for highly exothermic reactions like nitration. researchgate.net By performing reactions in small-volume, continuous-flow reactors, temperature can be precisely controlled, minimizing the formation of byproducts and improving safety. Furthermore, operating under high pressure in a contained system allows for the use of low-boiling-point solvents at temperatures above their normal boiling points, which can accelerate reaction rates and improve yields. researchgate.net

Comprehensive Analysis of Chemical Reactivity and Transformations

Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary mode of reaction for 4,6-dichloro-2-methoxy-5-nitropyrimidine is nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. youtube.com The positions C4 and C6 are highly activated towards nucleophilic attack due to the cumulative electron-withdrawing effects of the ring nitrogens and the C5-nitro group. wikipedia.orgstackexchange.com

Selective Displacement of Halogen Atoms (C4 and C6)

The two chlorine atoms at the C4 and C6 positions are excellent leaving groups and are readily displaced by a variety of nucleophiles. Studies on the closely related 4,6-dichloro-5-nitropyrimidine (B16160) show that sequential substitution can be achieved with high selectivity. chemrxiv.org In a designed synthetic pathway, the first reaction involves the substitution of one chlorine atom with an alkoxy group to yield a 6-alkoxy-4-chloro-5-nitropyrimidine. chemrxiv.org Subsequently, the second chlorine atom can be displaced by another nucleophile, such as a primary amine. chemrxiv.org

This sequential displacement allows for the synthesis of asymmetrically substituted pyrimidines. The reaction conditions can be controlled to favor monosubstitution or disubstitution. For instance, reacting 4,6-dichloro-5-nitropyrimidine with one equivalent of an amine might preferentially replace one chlorine, while stronger conditions or an excess of the nucleophile would lead to the replacement of both. chemrxiv.org The regioselectivity of SNAr reactions on dichloropyrimidines can be sensitive to electronic and steric effects from other substituents on the ring. wuxiapptec.com

Reactivity of the Methoxy (B1213986) Group in Nucleophilic Substitution

While halogens are typical leaving groups in SNAr reactions, the methoxy group can also be displaced under certain conditions, although it is generally considered a poorer leaving group than chloride. nih.gov Research on 6-alkoxy-4-chloro-5-nitropyrimidines revealed an unexpected reactivity pattern. When these compounds were reacted with primary amines, the initial substitution occurred at the C4 position, displacing the chlorine atom. However, in the same reaction vessel, a second substitution took place, displacing the alkoxy group at the C6 position to yield a symmetric 4,6-diamino-5-nitropyrimidine. chemrxiv.org

This finding is significant because it demonstrates that an alkoxy group can be a viable leaving group in these highly activated systems, even more so than a chlorine atom on a similar substrate that has already been mono-substituted with an amine. chemrxiv.org The displacement of a methoxy group is also observed in other pyrimidine (B1678525) systems, often requiring an excess of the nucleophile or more forcing conditions. rsc.org For the target compound, 4,6-dichloro-2-methoxy-5-nitro-, the methoxy group at the C2 position is also susceptible to nucleophilic attack, though its reactivity relative to the C4 and C6 chlorides would depend on the specific nucleophile and reaction conditions.

Table 1: Comparison of Leaving Group Displacement in SNAr Reactions on 5-Nitropyrimidine (B80762) Core
Initial SubstratePositionLeaving GroupNucleophileObservationReference
6-Alkoxy-4-chloro-5-nitropyrimidineC4-ClPrimary AmineChlorine is the preferred leaving group in the first substitution. chemrxiv.org
4-Alkylamino-6-alkoxy-5-nitropyrimidineC6-ORPrimary AmineAlkoxy group is displaced in a second substitution, indicating its lability after the first substitution. chemrxiv.org
4,6-Dichloro-5-nitropyrimidineC4/C6-ClPrimary AmineDisubstitution to form the diamino product requires stronger conditions compared to the sequential Cl/OR displacement. chemrxiv.org

Role of the Nitro Group in Activating SNAr Processes

The nitro group at the C5 position plays a crucial role in activating the pyrimidine ring for nucleophilic aromatic substitution. chemrxiv.org As a powerful electron-withdrawing group, it delocalizes the negative charge of the anionic intermediate (the Meisenheimer complex) formed during the reaction, thereby stabilizing it. youtube.commdpi.com This stabilization lowers the activation energy of the nucleophilic addition step, which is typically the rate-determining step of the SNAr mechanism. stackexchange.comechemi.com

The activating effect is most pronounced at the positions ortho and para to the nitro group. In the pyrimidine ring, the C4 and C6 positions are effectively ortho to the C5-nitro group, leading to their high reactivity. mdpi.com Without such an activating group, nucleophilic substitution on an aromatic ring is generally difficult. nih.govrsc.org The strong electron-attracting power of the nitro group is a key factor enabling the displacement of even poor leaving groups like methoxy, as described in the previous section. chemrxiv.orgnih.gov

Reduction Reactions of the Nitro Group

The nitro group at the C5 position can be readily reduced to an amino group, a common and useful transformation in organic synthesis. This conversion opens up pathways to a wide range of other functional groups and is a crucial step in the synthesis of many substituted pyrimidines and fused heterocyclic systems like purines. chemrxiv.orgresearchgate.net A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a highly efficient method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. commonorganicchemistry.com Raney Nickel may be preferred if dehalogenation of the chloro-substituents is a concern. commonorganicchemistry.com

Metal/Acid Systems: Classic methods involve the use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH). researchgate.netcommonorganicchemistry.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst can be used as a source of hydrogen. google.com

Other Reagents: Tin(II) chloride (SnCl₂) is a mild reagent capable of selectively reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) can also be used, particularly when acidic or hydrogenation conditions are incompatible with the substrate. commonorganicchemistry.com

Table 2: Selected Reagents for the Reduction of Aromatic Nitro Groups
Reagent/SystemConditionsKey FeaturesReference
H₂ / Pd/CHydrogen gas, Palladium on Carbon catalystHighly efficient; may also reduce other functional groups. commonorganicchemistry.com
H₂ / Raney NiHydrogen gas, Raney Nickel catalystEffective; often used to avoid dehalogenation of aryl halides. commonorganicchemistry.com
Fe / HCl or AcOHIron powder in acidic mediumClassic, cost-effective method. researchgate.net
Zn / AcOHZinc dust in acetic acidMild method, good for preserving other reducible groups. commonorganicchemistry.com
SnCl₂Tin(II) chlorideMild and selective for nitro groups. commonorganicchemistry.com

Functional Group Interconversions Beyond Halogen and Nitro Moieties

Beyond the primary reactions of the chloro and nitro groups, the methoxy group and the amino group (formed from nitro reduction) can undergo further transformations. The C2-methoxy group, being an ether, could potentially be cleaved under harsh acidic conditions (e.g., using HBr or HI), though this is less common in the context of highly functionalized pyrimidines.

The 5-amino group, obtained from the reduction of the nitro group, is a versatile functional handle. It can be converted into a wide array of other substituents. For example, it can be diazotized to form a diazonium salt, which can then be displaced by various nucleophiles in Sandmeyer-type reactions. The amino group can also be acylated to form amides, alkylated, or used as a nucleophile to construct fused ring systems, which is a common strategy in medicinal chemistry for creating purine (B94841) analogs. chemrxiv.org

Mechanistic Studies of Key Transformation Pathways

The mechanism of the SNAr reactions on 5-nitropyrimidine systems is a subject of detailed study. The widely accepted pathway is a two-step addition-elimination process that proceeds through a discrete, non-aromatic anionic intermediate known as a Meisenheimer complex. nih.govresearchgate.netnih.gov In this process, the nucleophile first adds to the carbon bearing the leaving group, breaking the ring's aromaticity and forming the resonance-stabilized Meisenheimer complex. nih.govresearchgate.net In the second, usually faster step, the leaving group is eliminated, and the aromaticity of the ring is restored. youtube.com

However, recent computational and experimental work has suggested that some SNAr reactions may proceed through a concerted mechanism (cSNAr), where bond formation and bond breaking occur in a single transition state, and the Meisenheimer complex represents a transition state rather than a true intermediate. nih.govacs.org

A computational study on the sequential SNAr reaction of a 6-alkoxy-4-chloro-5-nitropyrimidine with an amine provided specific insights. The study suggested that the displacement of the alkoxy group involves a key Meisenheimer complex, whereas no such intermediate was found for the initial displacement of the chlorine atom, hinting at different mechanistic nuances for the two leaving groups. chemrxiv.org The stability and role of the Meisenheimer complex can be influenced by the nature of the nucleophile, the leaving group, and the solvent, leading to a mechanistic continuum between stepwise and concerted pathways. researchgate.netnih.govacs.org

Pyrimidine, 4,6 Dichloro 2 Methoxy 5 Nitro As a Versatile Building Block

Synthesis of Pyrimidine (B1678525) Derivatives with Diverse Substituents

The two chlorine atoms at the C4 and C6 positions of Pyrimidine, 4,6-dichloro-2-methoxy-5-nitro- are susceptible to nucleophilic attack, allowing for the introduction of a wide variety of functional groups. nbinno.com This reactivity enables the synthesis of a diverse library of substituted pyrimidines. The substitution reactions are typically nucleophilic aromatic substitutions (SNAr), where amines, alcohols, and thiols can readily displace the chloride ions.

The reaction conditions can often be controlled to achieve either mono- or di-substitution, providing a pathway to symmetrically or asymmetrically substituted pyrimidines. For instance, reacting the parent compound with one equivalent of a nucleophile at lower temperatures often favors mono-substitution, while using an excess of the nucleophile and higher temperatures typically leads to the replacement of both chlorine atoms. This stepwise displacement is crucial for building molecular complexity.

Below is a table illustrating the synthesis of various pyrimidine derivatives from 4,6-dichloro-2-methoxy-5-nitropyrimidine.

Nucleophile (Nu-H)Reagent/ConditionsProduct
Ammonia (NH₃)Excess NH₃, Ethanol4,6-Diamino-2-methoxy-5-nitropyrimidine
Methylamine (CH₃NH₂)CH₃NH₂, THF, rt4-Chloro-6-(methylamino)-2-methoxy-5-nitropyrimidine
Sodium Methoxide (NaOCH₃)NaOCH₃, Methanol, reflux4,6-Dimethoxy-2-methoxy-5-nitropyrimidine
Hydrazine (B178648) (N₂H₄)N₂H₄·H₂O, Ethanol4-Chloro-6-hydrazinyl-2-methoxy-5-nitropyrimidine

Construction of Fused Heterocyclic Systems

The strategic placement of reactive groups on the 4,6-dichloro-2-methoxy-5-nitropyrimidine scaffold makes it an excellent precursor for the construction of fused heterocyclic systems, which are core structures in many biologically active molecules.

The synthesis of the purine (B94841) scaffold, a fundamental component of nucleic acids, is a significant application of 5-nitropyrimidine (B80762) derivatives. The general strategy involves a multi-step sequence starting from 4,6-dichloro-2-methoxy-5-nitropyrimidine:

Sequential Amination: The two chlorine atoms are displaced in a stepwise manner by two different amine nucleophiles. For example, reaction with a primary amine can yield a 4-amino-6-chloro-pyrimidine derivative, which can then react with a second amine to produce a 4,6-diamino-pyrimidine.

Reduction of the Nitro Group: The nitro group at the C5 position is reduced to a primary amino group. Common reducing agents for this transformation include sodium dithionite (B78146) or catalytic hydrogenation (e.g., H₂ over Palladium catalyst). This step results in the formation of a pyrimidine-4,5,6-triamine (B90907) derivative.

Cyclization: The final step is the cyclization of the triamine intermediate to form the imidazole (B134444) ring fused to the pyrimidine core, thus completing the purine scaffold. This is typically achieved by reacting the triamine with a one-carbon electrophile, such as formic acid, orthoformates, or cyanogen (B1215507) bromide.

This synthetic route allows for the creation of a wide variety of substituted purines, depending on the amines and cyclizing agents used.

Beyond purines, 4,6-dichloro-2-methoxy-5-nitropyrimidine can be used to synthesize other fused heterocyclic systems. By reacting it with bifunctional nucleophiles, it is possible to construct rings fused to the pyrimidine core. For example, reaction with a compound containing both an amino group and an active methylene (B1212753) group can lead to the formation of pyrimido[4,5-b]pyridines after initial substitution and subsequent intramolecular cyclization. The specific nature of the fused system depends on the structure of the bifunctional reactant. These multi-component reactions are an efficient method for generating complex heterocyclic structures. benthamscience.comrsc.org

Strategic Design of Advanced Organic Scaffolds for Chemical Library Generation

The generation of chemical libraries containing a large number of structurally diverse compounds is a cornerstone of modern drug discovery. chemrxiv.org Pyrimidine, 4,6-dichloro-2-methoxy-5-nitro- is an ideal starting scaffold for this purpose due to its multiple, orthogonally reactive sites.

The two chlorine atoms at the C4 and C6 positions serve as primary points of diversification. A stepwise substitution strategy allows for the introduction of two different substituent groups (R¹ and R²) from a large pool of available nucleophiles (e.g., amines, alcohols). Furthermore, the nitro group at C5 can be reduced to an amine, which can then be further functionalized (e.g., through acylation or alkylation) to introduce a third point of diversity (R³). This "three-point" diversification strategy allows for the exponential generation of a vast number of unique compounds from a single, common core structure. This approach is highly efficient for creating focused libraries aimed at specific biological targets.

Regioselective and Chemoselective Transformations in Complex Synthetic Pathways

In a molecule with multiple reactive sites, controlling the selectivity of a reaction is paramount for achieving the desired product in a complex synthesis. While the C4 and C6 positions of 4,6-dichloro-2-methoxy-5-nitropyrimidine are electronically very similar, achieving regioselectivity in substitution reactions can be challenging but is often possible by carefully controlling reaction conditions.

Factors that can influence regioselectivity include:

Steric Hindrance: Using bulky nucleophiles may favor reaction at the less sterically hindered position, although this effect is minimal in the symmetrical parent compound.

Temperature: Lowering the reaction temperature often increases selectivity, favoring the kinetic product and allowing for mono-substitution before a second substitution occurs.

Nucleophile and Base Choice: The nature of the nucleophile and the base used can significantly impact the reaction's outcome. For instance, in related dichloropyrimidine systems, it has been shown that weak bases favor the selective displacement of a chlorine atom by anilines and secondary amines. researchgate.net In contrast, stronger bases or deprotonated nucleophiles may react differently. researchgate.net

Chemoselectivity involves discriminating between different types of reactive groups. For this pyrimidine, key chemoselective transformations include:

SNAr vs. Nitro Group Reduction: It is possible to perform nucleophilic substitution at the C4 and C6 positions without affecting the nitro group. Conversely, the nitro group can be selectively reduced to an amine while leaving the chloro-substituents intact, typically through catalytic hydrogenation under controlled conditions. This orthogonality allows for a planned, multi-step synthesis where different parts of the molecule are modified in a specific order.

Advanced Analytical and Spectroscopic Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "Pyrimidine, 4,6-dichloro-2-methoxy-5-nitro-". Both ¹H and ¹³C NMR would provide definitive evidence for the compound's covalent structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum for this compound is expected to be relatively simple. Due to the substitution pattern on the pyrimidine (B1678525) ring, there are no aromatic protons. The only signal anticipated would be a singlet corresponding to the three equivalent protons of the methoxy (B1213986) group (-OCH₃). The chemical shift of this singlet would likely appear in the range of δ 4.0-4.2 ppm, based on data from structurally similar methoxylated pyrimidines. For comparison, the methoxy protons in 4,6-dichloro-5-methoxypyrimidine (B156074) appear around δ 4.1 ppm. spectrabase.com The integration of this peak would correspond to three protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide further structural confirmation by showing signals for each of the five unique carbon atoms in the molecule. The expected chemical shifts, estimated from related pyrimidine derivatives, would be:

The carbon of the methoxy group (-OCH₃) is expected in the upfield region, typically around 55-60 ppm.

The C2 carbon, attached to the methoxy group, would be significantly deshielded.

The C4 and C6 carbons, bonded to chlorine atoms, would resonate at lower field.

The C5 carbon, bearing the nitro group, would also be clearly identifiable in the spectrum.

Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), could be employed to unambiguously assign all proton and carbon signals by observing correlations between the methoxy protons and the C2 carbon atom, as well as other carbons in the pyrimidine ring.

Table 1: Predicted NMR Spectroscopic Data for Pyrimidine, 4,6-dichloro-2-methoxy-5-nitro-
TechniqueExpected SignalPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR1~4.0 - 4.2Singlet-OCH₃
¹³C NMR1~55 - 60Quartet (coupled)-OCH₃
2>160Singlet (decoupled)C2
3>150Singlet (decoupled)C4/C6
4>150Singlet (decoupled)C6/C4
5~130-140Singlet (decoupled)C5

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is critical for determining the molecular weight and confirming the elemental composition of "Pyrimidine, 4,6-dichloro-2-methoxy-5-nitro-". High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula, C₅H₃Cl₂N₃O₃.

The calculated monoisotopic mass of the compound is 222.9551 Da. Due to the presence of two chlorine atoms, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺, with prominent peaks at m/z values corresponding to the combinations of ³⁵Cl and ³⁷Cl isotopes ([M]⁺, [M+2]⁺, [M+4]⁺) in an approximate ratio of 9:6:1.

Electron ionization (EI) mass spectrometry would also reveal the compound's fragmentation pattern, offering additional structural insights. Expected fragmentation pathways could include:

Loss of a nitro group (-NO₂) resulting in a fragment ion.

Loss of a methoxy radical (•OCH₃) or formaldehyde (B43269) (CH₂O).

Cleavage and loss of a chlorine atom (•Cl).

Subsequent fragmentation of the pyrimidine ring.

Analysis of GC-MS data for the related compound 4,6-dichloro-2-methyl-5-nitropyrimidine (B82758) shows a molecular ion peak and subsequent fragmentation, which can serve as a model for predicting the behavior of the methoxy-containing analog. nih.gov

Table 2: Mass Spectrometry Data for Pyrimidine, 4,6-dichloro-2-methoxy-5-nitro-
ParameterValue
Molecular FormulaC₅H₃Cl₂N₃O₃
Calculated Monoisotopic Mass222.9551 Da
Nominal Molecular Weight224.00 g/mol
Expected [M]⁺ Isotope Peaks (m/z)[M]⁺, [M+2]⁺, [M+4]⁺
Expected Isotope Ratio~9:6:1

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Studies

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The IR spectrum of "Pyrimidine, 4,6-dichloro-2-methoxy-5-nitro-" would display several key absorption bands:

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

C-O Stretch: A distinct band corresponding to the C-O stretching of the methoxy group should appear in the 1200-1300 cm⁻¹ region (asymmetric) and near 1000-1050 cm⁻¹ (symmetric).

Aromatic C=N and C=C Stretches: Vibrations associated with the pyrimidine ring would be observed in the 1400-1600 cm⁻¹ region.

C-Cl Stretches: Absorptions for the C-Cl bonds are typically found in the fingerprint region, usually between 600-800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum is influenced by the conjugated π-system of the pyrimidine ring and the electronic effects of its substituents (the electron-withdrawing nitro and chloro groups, and the electron-donating methoxy group). Expected electronic transitions include:

π → π transitions:* These high-energy transitions are characteristic of the aromatic pyrimidine ring and would likely result in strong absorption bands in the shorter wavelength UV region (200-300 nm).

n → π transitions:* These lower-energy transitions, involving non-bonding electrons from the nitrogen and oxygen atoms, would appear as weaker absorption bands at longer wavelengths. The presence of the nitro group often shifts absorption to longer wavelengths (a bathochromic shift). Studies on other 5-nitro-substituted pyrimidines confirm that the nitro group significantly influences the electronic spectra. acs.org

X-ray Crystallography for Solid-State Structural Elucidation

While no crystal structure for "Pyrimidine, 4,6-dichloro-2-methoxy-5-nitro-" has been reported in the public domain, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide exact bond lengths, bond angles, and intermolecular interactions.

As an illustrative example, the crystal structure of the closely related compound, 4,6-dichloro-5-methoxypyrimidine, has been elucidated. researchgate.netnih.gov The analysis revealed that the pyrimidine ring is nearly planar. researchgate.netnih.gov In the crystal lattice, molecules are linked into a three-dimensional framework through short Cl···N intermolecular contacts. researchgate.netnih.gov A similar analysis for "Pyrimidine, 4,6-dichloro-2-methoxy-5-nitro-" would be expected to reveal the planarity of the pyrimidine ring and the orientation of the methoxy and nitro groups relative to the ring. It would also detail how the molecules pack in the crystal, governed by intermolecular forces.

Table 3: Crystallographic Data for the Analogous Compound 4,6-Dichloro-5-methoxypyrimidine researchgate.netnih.gov
ParameterValue
Molecular FormulaC₅H₄Cl₂N₂O
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)13.6545 (19)
b (Å)3.9290 (6)
c (Å)13.0275 (18)
V (ų)698.91 (17)
Z4

Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of "Pyrimidine, 4,6-dichloro-2-methoxy-5-nitro-".

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a primary method for analyzing the purity of the compound and for its purification. A suitable method would likely involve a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. For instance, a method developed for the similar compound 4,6-dichloro-2-methyl-5-nitropyrimidine utilizes an acetonitrile and water mobile phase with phosphoric acid. sielc.com For mass spectrometry compatibility, formic acid can be substituted for phosphoric acid. sielc.com Detection would typically be performed using a UV detector set to a wavelength where the compound exhibits strong absorbance.

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is another powerful tool for assessing purity and identifying volatile impurities. The compound would be vaporized and passed through a capillary column (e.g., with a nonpolar or medium-polarity stationary phase). The retention time would be characteristic of the compound under specific conditions, and the coupled mass spectrometer would provide mass data for the eluting peak, confirming its identity. GC-MS has been successfully used to analyze related dichloropyrimidines. nih.gov

Theoretical and Computational Investigations of Pyrimidine, 4,6 Dichloro 2 Methoxy 5 Nitro

Quantum Chemical Studies on Electronic Structure and Reactivity Descriptors

There is a notable absence of specific quantum chemical studies performed on Pyrimidine (B1678525), 4,6-dichloro-2-methoxy-5-nitro-. Consequently, detailed data regarding its electronic structure, such as molecular orbital energies (HOMO-LUMO gaps), electron density distribution, and molecular electrostatic potential (MEP) maps, have not been reported. Reactivity descriptors, including chemical potential, hardness, softness, and electrophilicity index, which are crucial for predicting the chemical behavior of a molecule, have not been calculated for this specific compound.

For related compounds, such as 4,6-dichloro-5-methoxypyrimidine (B156074), it is understood that the methoxy (B1213986) group can influence the reactivity of the pyrimidine ring through electronic effects. However, without specific calculations for Pyrimidine, 4,6-dichloro-2-methoxy-5-nitro-, any discussion of its electronic properties and reactivity remains speculative.

Conformational Analysis and Molecular Dynamics Simulations

Detailed conformational analyses and molecular dynamics simulations for Pyrimidine, 4,6-dichloro-2-methoxy-5-nitro- are not present in the available literature. Such studies would provide valuable insights into the molecule's flexibility, preferred three-dimensional structures, and its behavior in different solvent environments over time. The planarity of the pyrimidine ring and the orientation of its substituents, which can be influenced by steric and electronic factors, have not been computationally explored for this specific molecule.

Prediction of Spectroscopic Properties from First Principles

There are no published studies on the ab initio or first-principles prediction of the spectroscopic properties of Pyrimidine, 4,6-dichloro-2-methoxy-5-nitro-. Computational methods are frequently used to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. This information is invaluable for the identification and characterization of compounds. The absence of such computational data for this molecule means that its predicted spectroscopic signatures are currently unknown.

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The established synthesis of 4,6-dichloro-2-methoxy-5-nitropyrimidine involves a two-step process starting from 4,6-dihydroxy-2-methoxypyrimidine. This entails nitration followed by chlorination. publish.csiro.au A typical procedure for the chlorination step is reacting 4,6-dihydroxy-2-methoxy-5-nitropyrimidine with phosphorus oxychloride, often in the presence of a tertiary amine like N,N-dimethylaniline. publish.csiro.au

Future research is anticipated to focus on developing more efficient and environmentally benign synthetic methodologies. Key areas of exploration will likely include:

Continuous Flow Chemistry: Transitioning the synthesis to a continuous flow process could offer significant advantages in terms of safety, scalability, and product consistency. Flow reactors would allow for precise control over reaction parameters such as temperature and reaction time, potentially leading to higher yields and purity.

Greener Chlorinating Agents: While phosphorus oxychloride is effective, its use raises environmental and handling concerns. Future synthetic routes may explore alternative, less hazardous chlorinating agents.

StepTraditional ReagentPotential Future AlternativeBenefit
ChlorinationPhosphorus oxychlorideVilsmeier-Haack type reagents, solid-supported chlorinating agentsReduced hazardous waste, improved safety
NitrationNitric AcidSolid acid catalysts with nitrating agentsEnhanced selectivity, easier purification

Exploration of Unprecedented Reactivity Patterns and Transformation Pathways

The reactivity of 4,6-dichloro-2-methoxy-5-nitropyrimidine is dominated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group further activates the pyrimidine (B1678525) ring towards nucleophilic attack.

Future investigations are expected to delve into more nuanced and unprecedented reactivity patterns. This could involve:

Selective Monosubstitution: Developing methodologies for the selective substitution of one chlorine atom over the other would significantly enhance the synthetic utility of this building block. This could be achieved through careful control of reaction conditions or the use of sterically hindered nucleophiles.

Metal-Catalyzed Cross-Coupling Reactions: The application of modern cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, to the C-Cl bonds would open up avenues for the introduction of a wide range of carbon and heteroatom substituents.

Transformations of the Nitro Group: Exploring the rich chemistry of the nitro group beyond simple reduction to an amino group could lead to novel heterocyclic scaffolds. This includes transformations into other functional groups or participation in cyclization reactions.

Integration with Automated Synthesis and High-Throughput Methodologies

The modular nature of 4,6-dichloro-2-methoxy-5-nitropyrimidine , with its multiple reactive sites, makes it an ideal candidate for integration into automated synthesis platforms. Such platforms can rapidly generate large numbers of derivatives for biological screening.

Future research in this area will likely focus on:

Solid-Phase Synthesis: Adapting the chemistry of 4,6-dichloro-2-methoxy-5-nitropyrimidine to a solid-phase format would enable the automated and parallel synthesis of pyrimidine-based compound libraries.

Robotic Synthesis Platforms: Utilizing robotic systems for the precise and reproducible handling of reagents and reaction workups will accelerate the synthesis and purification of derivatives. This high-throughput approach is essential for modern drug discovery programs.

Role in Scaffold Diversity Generation for Advanced Chemical Libraries

The highly functionalized pyrimidine core of 4,6-dichloro-2-methoxy-5-nitropyrimidine serves as an excellent starting point for the generation of diverse chemical libraries for drug discovery and chemical biology. The ability to introduce different substituents at the 2, 4, 5, and 6-positions allows for the systematic exploration of chemical space.

Future applications in this domain are expected to include:

Diversity-Oriented Synthesis (DOS): Employing DOS strategies starting from this pyrimidine core will enable the creation of libraries of compounds with high structural diversity and complexity.

Fragment-Based Drug Discovery (FBDD): Derivatives of 4,6-dichloro-2-methoxy-5-nitropyrimidine can be used as fragments in FBDD campaigns to identify starting points for the development of new therapeutic agents. The pyrimidine scaffold is a common motif in many biologically active molecules, making it a valuable fragment for screening.

Q & A

Basic: What are the standard synthetic protocols for preparing 4,6-dichloro-2-methoxy-5-nitropyrimidine?

Answer:
The synthesis typically involves sequential functionalization of the pyrimidine ring. A common approach includes:

  • Chlorination : Reacting 4,6-dihydroxy-5-nitropyrimidine derivatives with phosphorus oxychloride (POCl₃) under reflux, often in the presence of a base like N,N-dimethylaniline to promote Cl substitution at positions 4 and 6 .
  • Methoxy Group Introduction : Methoxylation at position 2 can be achieved via nucleophilic substitution using sodium methoxide (NaOMe) or methanol under controlled pH and temperature .
  • Nitro Group Retention : The nitro group at position 5 is stabilized during chlorination by electron-withdrawing effects, but reaction conditions (e.g., temperature < 100°C) must be optimized to prevent substitution or reduction .

Basic: Which analytical techniques are most effective for characterizing 4,6-dichloro-2-methoxy-5-nitropyrimidine?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the methoxy group at position 2 appears as a singlet (~δ 3.9 ppm in CDCl₃), while aromatic protons are absent due to full substitution .
  • X-ray Crystallography : Resolves crystal structure and bond geometries. A study reported a monoclinic crystal system with P2₁/c space group, validating the substitution pattern .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., QTOF-MS) confirms molecular weight (e.g., m/z 238.96 for [M+H]⁺) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reaction outcomes during synthesis (e.g., unexpected substitution at the nitro group)?

Answer:
Unexpected substitution, such as chloride replacing the nitro group (yielding 2-amino-4,5,6-trichloropyrimidine), arises from competing aromatic substitution mechanisms. Mitigation strategies include:

  • Reagent Selection : Use milder chlorinating agents (e.g., SOCl₂ instead of POCl₃) to reduce electrophilic attack on the nitro group .
  • Temperature Control : Maintain reaction temperatures below 80°C to limit nitro group reactivity .
  • Protecting Groups : Temporarily protect the nitro group via acetylation before chlorination, followed by deprotection .

Advanced: What methodologies are used to detect and quantify trace impurities (e.g., genotoxic derivatives) in this compound?

Answer:

  • Derivatization-LC-QTOF-MS/MS : For low-level impurities like 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (DPP), derivatize with benzylamine to enhance detectability. The derivative is separated using a C18 column (ACQUITY UPLC BEH) with isocratic elution (0.1% formic acid/acetonitrile, 20:80 v/v) and quantified at LOD 0.03 ppm .
  • Validation Parameters : Ensure linearity (1.68–12.78 ppm, > 0.995), precision (%RSD < 5%), and recovery (90–110%) per ICH guidelines .

Advanced: How can researchers evaluate the compound’s interactions with biological targets (e.g., enzyme inhibition)?

Answer:

  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) to targets like DNA repair protein MGMT .
  • Kinetic Studies : Monitor enzyme inhibition (e.g., IC₅₀) via fluorogenic substrates. For example, pre-incubate the compound with MGMT and measure residual activity using O⁶-benzylguanine as a reference inhibitor .
  • Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding modes, focusing on interactions between the nitro group and active-site residues .

Basic: What are the key stability considerations for handling and storing this compound?

Answer:

  • Moisture Sensitivity : Store under inert gas (N₂/Ar) at −20°C to prevent hydrolysis of chloro and methoxy groups .
  • Light Sensitivity : Protect from UV light to avoid nitro group reduction; use amber glass vials for storage .
  • Thermal Stability : Decomposition occurs above 150°C; avoid prolonged heating during synthesis or purification .

Advanced: How can functionalization at position 2 (methoxy group) be leveraged for further derivatization?

Answer:

  • Nucleophilic Substitution : Replace methoxy with amines (e.g., NH₃, hydrazine) in polar aprotic solvents (DMSO/DMF) at 60–80°C to generate 2-amino derivatives .
  • Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling with arylboronic acids to introduce aromatic moieties, catalyzed by Pd(PPh₃)₄ in toluene/EtOH .
  • Biological Probes : Attach fluorescent tags (e.g., dansyl chloride) via methoxy displacement for cellular imaging studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.